molecular formula C12H13NO3 B2644600 Methyl 3-methyl-2-(prop-2-enamido)benzoate CAS No. 2396580-53-1

Methyl 3-methyl-2-(prop-2-enamido)benzoate

Cat. No.: B2644600
CAS No.: 2396580-53-1
M. Wt: 219.24
InChI Key: HWJGZZWJCXYNHQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(prop-2-enamido)benzoate is a benzoate ester derivative with a 3-methyl substituent and a prop-2-enamido (acrylamido) group at the 2-position of the aromatic ring. Its synthesis likely involves amidation of a methyl 3-methyl-2-aminobenzoate precursor with acryloyl chloride, analogous to methods for similar compounds (e.g., ).

Properties

IUPAC Name

methyl 3-methyl-2-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-4-10(14)13-11-8(2)6-5-7-9(11)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJGZZWJCXYNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(prop-2-enamido)benzoate typically involves the reaction of 3-methylbenzoic acid with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the enamide bond. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(prop-2-enamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoate derivatives .

Scientific Research Applications

Methyl 3-methyl-2-(prop-2-enamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-methyl-2-(prop-2-enamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its biological activity may be mediated through binding to enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to key benzoate derivatives (Table 1):

Compound Name Substituents (Position) Functional Groups Molecular Interactions
Methyl 3-methyl-2-(prop-2-enamido)benzoate 3-methyl (C3), acrylamido (C2) Ester, acrylamide Hydrogen bonding (N–H, C=O)
Methyl benzoate None Ester Weak van der Waals interactions
Methyl 2-methylbenzoate 2-methyl Ester Hydrophobic interactions
Methyl 2-benzoylamino-3-oxobutanoate 2-benzoylamino, 3-oxo Ester, amide, ketone Hydrogen bonding (N–H, C=O)

Key Observations :

  • Unlike methyl 2-methylbenzoate, which relies on hydrophobic interactions, the target compound’s acrylamido group may enhance its affinity for polar solvents or biological targets.

Physicochemical Properties

Property This compound Methyl benzoate Methyl 2-methylbenzoate
Odor Not reported Cananga-like Not reported
Solubility Likely polar solvents (due to acrylamido) Miscible in organic solvents Low polarity
Melting Point Not reported 12–14°C Not reported

Notes:

  • Methyl benzoate’s odor and solvent compatibility make it useful in fragrances and polymer studies (e.g., solvatochromic effects in ).
  • The target compound’s solubility profile may resemble methyl 2-benzoylamino derivatives, which are often soluble in acetone or DMSO.

Spectroscopic and Analytical Data

  • Mass Spectrometry : The acrylamido group may lead to α-cleavage patterns distinct from methyl benzoate’s methoxy loss ().
  • NMR : Expected signals for acrylamido (δ 5.5–6.5 ppm for vinyl protons) and ester carbonyl (δ 3.8–4.0 ppm for OCH₃).

Biological Activity

Methyl 3-methyl-2-(prop-2-enamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

This compound is an organic compound characterized by its unique structure, which includes a methyl group and an enamido functional group. The molecular formula is C12H13N1O2C_{12}H_{13}N_{1}O_{2}, with a molecular weight of approximately 205.24 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
  • Anticancer Properties : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. This effect is likely mediated through pathways involving oxidative stress and mitochondrial dysfunction.
  • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. In studies, it inhibited melanin production by affecting intracellular tyrosinase activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cellular Interaction : The compound interacts with cellular membranes, potentially altering permeability and leading to cell death in microbial and cancerous cells.
  • Enzyme Inhibition : As a tyrosinase inhibitor, it competes with substrates at the active site of the enzyme, reducing melanin synthesis.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibition zones compared to control groups.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Cytotoxicity in Cancer Cells : In vitro tests on human cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2050
    5030

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